![molecular formula C18H16Cl3F3N4O B2928025 (2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide CAS No. 338748-87-1](/img/structure/B2928025.png)
(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorinated and fluorinated aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl groups. The next steps involve the formation of the but-2-enamide backbone and the attachment of the dichlorophenyl group. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. These interactions can modulate various cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide: Similar in structure but with variations in functional groups.
This compound: Another compound with a similar backbone but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorinated and fluorinated aromatic rings, which confer distinct chemical and biological properties
Biological Activity
The compound (2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: C18H16ClF3N4O
- Molar Mass: 467.70 g/mol
- CAS Number: 338748-87-1
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the pyridine ring and the dichlorophenyl group suggests potential interactions with various enzymes and receptors, influencing pathways related to cell proliferation and apoptosis.
Target Interaction
Research indicates that compounds with similar structures often target:
- Enzymes : Such as phospholipases and kinases.
- Receptors : Including those involved in cancer cell signaling pathways.
Biological Activity Overview
The compound has been studied for various biological activities, including:
-
Anticancer Activity
- Several studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the micromolar range against MCF7 breast cancer cells, indicating potential as anticancer agents .
- A study highlighted that modifications on the pyridine moiety enhance the anticancer efficacy by improving cellular uptake and specificity towards cancerous cells .
- Anti-inflammatory Effects
- Enzyme Inhibition
Case Study 1: Anticancer Efficacy
A recent study examined the effects of this compound on human cancer cell lines. The results showed:
- Cell Lines Tested : MCF7 (breast), A549 (lung), and HeLa (cervical).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM for MCF7 cells.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammation:
- Objective : To assess the anti-inflammatory properties in a murine model.
- Methodology : Administration of the compound was conducted before inducing inflammation.
- Findings : Marked reduction in edema and inflammatory markers was recorded, suggesting a promising therapeutic application for inflammatory diseases.
Data Summary Table
Properties
IUPAC Name |
(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3F3N4O/c1-10(6-16(29)28-15-3-2-12(19)8-13(15)20)25-4-5-26-17-14(21)7-11(9-27-17)18(22,23)24/h2-3,6-9,25H,4-5H2,1H3,(H,26,27)(H,28,29)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYUKHNSRYPBNM-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)Cl)Cl)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=C(C=C(C=C1)Cl)Cl)/NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.